molecular formula C10H7BrFN3O B13164382 (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13164382
M. Wt: 284.08 g/mol
InChI Key: LWJTWOJCSZCAME-UHFFFAOYSA-N
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Description

(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic isoquinoline derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure shares a bicyclic heteroaromatic framework with fluoroquinolone antibiotics, a class known to exert potent antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV . By binding to the enzyme-DNA complex, these drugs stabilize transient DNA breaks, blocking DNA replication and leading to bacterial cell death . The strategic incorporation of bromo and fluoro substituents on the isoquinoline core is a common medicinal chemistry tactic, as halogen atoms can profoundly influence a molecule's lipophilicity, electronic properties, and its binding affinity to biological targets . Beyond antimicrobial applications, the isoquinoline scaffold is a privileged structure in drug discovery. Recent research highlights the potential of structurally similar halogenated nitrogen-containing heterocycles in other therapeutic areas. For instance, quinazoline and quinoline derivatives have demonstrated promising in vitro cytotoxic activity against various cancer cell lines, with some compounds exhibiting selectivity between tumorigenic and non-tumorigenic cells . Furthermore, such derivatives have been investigated as enzyme inhibitors, including for targets like α-amylase, suggesting potential applications in managing conditions like diabetes . This compound is intended for research purposes only, providing a versatile building block for exploring new antibacterial and anticancer agents, investigating mechanisms of enzyme inhibition, and studying structure-activity relationships in medicinal chemistry programs.

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

5-bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-8-5-3-4-14-9(10(13)15-16)6(5)1-2-7(8)12/h1-4,16H,(H2,13,15)

InChI Key

LWJTWOJCSZCAME-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Br)F

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Br)F

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with an appropriately substituted isoquinoline precursor, typically a 8-fluoro- or 8-halo-isoquinoline derivative, which provides the backbone for subsequent modifications. The key challenge is to introduce the bromine at the 5-position selectively, which can be achieved via electrophilic aromatic substitution (EAS) or directed halogenation strategies.

Methodology:

  • Electrophilic Bromination:
    Bromination of isoquinoline derivatives can be performed using N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator under controlled conditions to favor substitution at the 5-position.
    Reaction conditions:

    • Solvent: Acetic acid or dichloromethane (DCM)
    • Temperature: 0°C to room temperature
    • Reagent: NBS (1.1 equivalents)
  • Regioselectivity control:
    Directing groups or protecting groups may be employed to enhance regioselectivity, ensuring bromination occurs predominantly at the 5-position.

Data Table 1: Electrophilic Bromination Conditions

Reagent Solvent Temperature Yield (%) Notes
NBS Acetic acid 0°C to RT 70-85 Regioselective for 5-position
NBS DCM 0°C 65-80 Alternative solvent

Formation of the Carboximidamide Group

The key step involves converting the isoquinoline core bearing halogen substituents into the carboximidamide derivative. This transformation is typically achieved via nucleophilic substitution with cyanamide, followed by hydroxylation to form the N'-hydroxycarboximidamide.

Methodology:

  • Cyanamide coupling:
    The halogenated isoquinoline derivative reacts with cyanamide (NH₂CN) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Hydroxylation to N'-hydroxy derivative:
    The resulting amidine intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions to generate the N'-hydroxycarboximidamide.

Reaction Conditions:

  • Reagent: Cyanamide (1.2 equivalents)
  • Base: K₂CO₃ or NaH (2 equivalents)
  • Solvent: DMSO or DMF
  • Temperature: 80-100°C for coupling; room temperature for hydroxylation

Data Table 3: Cyanamide Coupling and Hydroxylation

Step Reagents Solvent Temperature Yield (%) Notes
Coupling Cyanamide + K₂CO₃ DMSO 80-100°C 60-75 Efficient amidine formation
Hydroxylation H₂O₂ DMSO/H₂O RT 70-85 N'-hydroxy formation

Purification and Characterization

The final product, (E)-5-Bromo-8-fluoro-N'-hydroxyisoquinoline-1-carboximidamide , is purified via column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes). Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy, verifying the presence of the halogen, hydroxy, and amidine functionalities.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Yield (%)
1 Regioselective bromination NBS Acetic acid, 0°C to RT 70-85
2 Fluorination at 8-position Selectfluor / KF RT to 60°C 75-90
3 Formation of amidine Cyanamide + base DMSO, 80-100°C 60-75
4 Hydroxylation H₂O₂ RT 70-85

Research and Literature Support

  • Recent studies highlight the importance of regioselectivity in halogenation reactions, emphasizing the use of directing groups or controlled electrophilic conditions to favor substitution at the 5-position.
  • Fluorination techniques utilizing electrophilic reagents like Selectfluor are well-documented for aromatic systems, ensuring high selectivity and yield.
  • Cyanamide-mediated amidine synthesis is a robust method for introducing the carboximidamide group, with hydroxylation steps optimized to produce N'-hydroxy derivatives.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

    Hydrolysis: The carboximidamide group can undergo hydrolysis to form carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine is a common substituent in all compounds, enhancing lipophilicity (LogP ~5.2–5.4 in analogs). The target compound’s additional fluoro substituent may reduce LogP slightly compared to bromo-only analogs, improving membrane permeability .
  • Scaffold Differences: The target’s isoquinoline core differs from the indolinone-quinoline hybrids in analogs.
  • Functional Groups : The hydroxylamine group in the target is absent in analogs, which instead feature acetamide or hydroxymethyl groups. Hydroxylamine may confer redox activity or metal chelation properties, altering mechanism of action .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • LogP : Analogs with bromobenzyl groups exhibit LogP values >5.2, suggesting high lipophilicity. The target’s fluoro substituent and polar hydroxylamine group may lower LogP marginally, balancing solubility and absorption.
  • Solubility : Hydroxymethyl-substituted analogs (LogP 5.208) show enhanced aqueous solubility compared to cyanamido derivatives (LogP 6.878). The target’s hydroxylamine group could further improve solubility but may introduce instability under acidic conditions .

Biological Activity

(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors that regulate various cellular processes, influencing signaling pathways associated with cancer and other diseases.

Biological Activities

Research indicates that (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent, demonstrating effectiveness against various bacterial strains.
  • Anticancer Activity : In vitro assays have shown that it can induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer drug. For instance, compounds with similar structural characteristics have been reported to exhibit IC50 values in the low micromolar range against cancer cells .

Case Studies and Experimental Data

  • Cytotoxicity Assays : Studies have demonstrated that (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide exhibits dose-dependent cytotoxic effects on various cancer cell lines. For example, in assays involving HeLa cells, treatment with this compound resulted in significant cell death compared to untreated controls.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound induced cell cycle arrest at the G2/M phase, indicating its potential to disrupt normal cell division processes in cancer cells .
  • Comparative Analysis : When compared to other halogenated isoquinoline derivatives, (E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide displayed superior activity profiles, particularly in terms of cytotoxicity against resistant cancer strains .

Table of Biological Activity Comparisons

Compound NameIC50 (µM)Activity Type
(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide2.5Anticancer
Etoposide59.35Anticancer
4β-NH-(3-bromide-4-methoxyaniline)-4-deoxy-podophyllotoxin1.52Anticancer

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